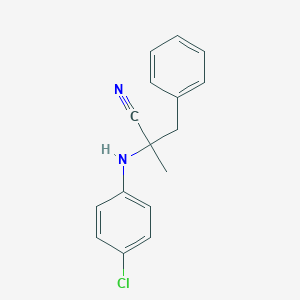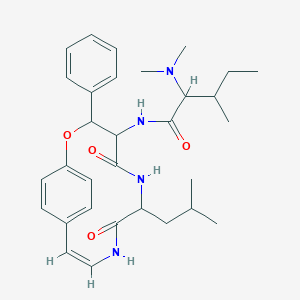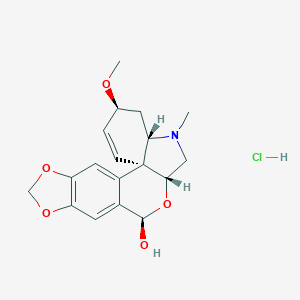
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
作用機序
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile binds to the CB1 and CB2 receptors in the body, leading to the activation of downstream signaling pathways. This results in a range of physiological and biochemical effects, including the release of neurotransmitters, modulation of ion channels, and changes in gene expression.
Biochemical and Physiological Effects:
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been shown to have neuroprotective effects and may have therapeutic potential in the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile in lab experiments include its potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, its synthetic nature and potential for off-target effects mean that careful controls and purification steps are necessary to ensure the validity of experimental results.
将来の方向性
There are several future directions for research involving 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which could have potential therapeutic applications. Another area of interest is the study of the role of cannabinoids in various diseases and conditions, including cancer, epilepsy, and chronic pain. Finally, there is a need for further research into the safety and potential side effects of synthetic cannabinoids like 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile, particularly in the context of their use as research tools.
合成法
The synthesis of 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile involves several steps, including the reaction of 4-chloroaniline with 2-methyl-3-phenylpropanenitrile in the presence of a catalyst, followed by a series of purification steps to obtain the final product. The purity of the compound is critical for its effectiveness in scientific research.
科学的研究の応用
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile has been widely used in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to activate both CB1 and CB2 receptors, leading to a range of effects including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been used in studies of the endocannabinoid system and the role of cannabinoids in various diseases and conditions.
特性
分子式 |
C16H15ClN2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
2-(4-chloroanilino)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C16H15ClN2/c1-16(12-18,11-13-5-3-2-4-6-13)19-15-9-7-14(17)8-10-15/h2-10,19H,11H2,1H3 |
InChIキー |
MGNVJQYQDMPUDK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl |
正規SMILES |
CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)



![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)